Benzo[b]thiophene-3(2H)-one 1,1-dioxide
Overview
Description
Benzo[b]thiophene-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a ketone and a sulfone group. This compound is of significant interest due to its diverse applications in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Benzo[b]thiophene-3(2H)-one 1,1-dioxide, also known as Benzo[b]thiophen-3(2H)-one 1,1-dioxide, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical player in several biological pathways such as cell proliferation, migration, survival, and differentiation . It is an attractive therapeutic target for cancer therapy due to its abnormal continuous activation in tumors .
Mode of Action
The compound interacts with STAT3 and inhibits its activation . It has been found to inhibit both the overexpressed and IL-6 induced phosphorylation levels of STAT3 without influencing the phosphorylation levels of the upstream kinases Src and Jak2 .
Biochemical Pathways
The inhibition of STAT3 activation by this compound affects several downstream effects. It suppresses the expressions of STAT3 downstream gene, Bcl-2 . Bcl-2 is a gene that regulates cell death (apoptosis), and its overexpression can lead to cancer by preventing cancer cells from dying .
Pharmacokinetics
It is mentioned that the compound has good drug-likeness properties , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound effectively increases the ROS (Reactive Oxygen Species) levels of cancer cells, induces cancer cell apoptosis, and abolishes the colony formation ability of cancer cells without affecting bypass kinase p-Erk . In vivo, it has been found to induce significant antitumor responses and exhibits less toxicity than Doxorubicin .
Action Environment
It’s worth noting that the compound was synthesized under electrochemical conditions , suggesting that its synthesis and possibly its action could be influenced by certain environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antimicrobial properties against multidrug-resistant Staphylococcus aureus
Cellular Effects
It has been found to exhibit anticancer potency, suggesting that it may influence cell function
Molecular Mechanism
It is known to inhibit STAT3, a member of the signal transducer and activator of transcription (STAT) family . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been synthesized using electrochemical methods, suggesting that it may have good stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-3(2H)-one 1,1-dioxide can be synthesized through various methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of metal catalysts and elaborate starting materials. The process typically requires harsh reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Benzo[b]thiophene-3(2H)-one 1,1-dioxide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.
Medicine: It has potential therapeutic applications, including as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and as a selective estrogen receptor modulator.
Industry: The compound is used in the production of dyes and organic semiconductors
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the ketone and sulfone groups, making it less reactive in certain chemical reactions.
Benzo[c]thiophene: Another isomer with different structural properties and reactivity.
Thianaphthene: Similar structure but with different functional groups, leading to varied applications.
Uniqueness
Benzo[b]thiophene-3(2H)-one 1,1-dioxide is unique due to its combination of a ketone and sulfone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYNALXWGQUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150141 | |
Record name | Benzo(b)thiophene-3(2H)-one 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-35-1 | |
Record name | 3-Oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3(2H)-one 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1127-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)thiophene-3(2H)-one 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-Dioxo-1-benzothiophen-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8FFX6YKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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